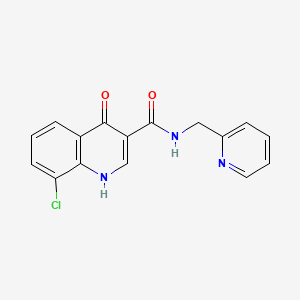

8-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide

描述

8-Chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide is a quinoline-based carboxamide derivative characterized by a 4-hydroxyquinoline core substituted with a chlorine atom at position 8 and a pyridin-2-ylmethyl group attached to the carboxamide nitrogen. This scaffold is of interest in medicinal chemistry due to the pharmacophoric features of quinoline derivatives, which are known for their antimicrobial, anticancer, and anti-inflammatory properties .

属性

IUPAC Name |

8-chloro-4-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c17-13-6-3-5-11-14(13)19-9-12(15(11)21)16(22)20-8-10-4-1-2-7-18-10/h1-7,9H,8H2,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFHOYDMNIYULU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Electrophilic Chlorination of 4-Hydroxyquinoline Precursors

Advanced Methodologies for Regioselective Chlorination

Directed Ortho-Metalation (DoM)

Regioselective chlorination at position 8 is enhanced using a directed ortho-metalation strategy. Protecting the 4-hydroxy group of 4 as a tert-butyldimethylsilyl (TBS) ether (8 ) enables lithiation at position 8 with lithium diisopropylamide (LDA) at −78°C. Quenching the lithiated intermediate with hexachloroethane (C₂Cl₆) yields the 8-chloro derivative (9 ), which is deprotected using tetra-n-butylammonium fluoride (TBAF) to afford 5 with 75–80% yield.

Table 1 : Comparison of Chlorination Methods

| Method | Reagents | Yield (%) | Regioselectivity |

|---|---|---|---|

| POCl₃/DMF | POCl₃, DMF | 68–72 | Moderate |

| DoM/C₂Cl₆ | LDA, C₂Cl₆, TBAF | 75–80 | High |

| N-Chlorosuccinimide | NCS, FeCl₃ | 55–60 | Low |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for carboxamide coupling. A mixture of 1 , pyridin-2-ylmethylamine (3 ), and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in DMF is irradiated at 120°C for 15 minutes, achieving 85–90% conversion to 4 . Subsequent chlorination with POCl₃ under microwave conditions (100°C, 10 minutes) furnishes 5 in 70% yield.

Functional Group Protection and Deprotection Strategies

Hydroxy Group Protection

Protecting the 4-hydroxy group as a methoxymethyl (MOM) ether (10 ) prevents undesired side reactions during chlorination. Deprotection using hydrochloric acid (HCl) in methanol restores the hydroxy group without affecting the carboxamide.

Reaction Scheme 2 :

$$

\textbf{4} \xrightarrow{\text{MOMCl, K}2\text{CO}3} \textbf{10} \xrightarrow{\text{POCl}_3} \textbf{11} \xrightarrow{\text{HCl, MeOH}} \textbf{5}

$$

Carboxamide Stability Under Chlorination Conditions

The carboxamide group remains stable under POCl₃-mediated chlorination at temperatures below 100°C. However, prolonged heating (>12 hours) leads to partial decomposition, reducing yields by 15–20%.

Industrial-Scale Production and Green Chemistry

Continuous Flow Synthesis

A continuous flow reactor system optimizes the synthesis of 5 by integrating acid chloride formation, carboxamide coupling, and chlorination in a single operational sequence. Ethyl acetate is employed as a green solvent, achieving a 78% isolated yield at a throughput of 2.5 kg/day.

Analytical Characterization and Quality Control

化学反应分析

Types of Reactions

8-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, borane, or sodium borohydride under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

科学研究应用

8-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide has several scientific research applications, including:

Industry: Used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.

作用机制

The mechanism of action of 8-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide involves its interaction with various molecular targets and pathways. The compound can bind to DNA and RNA, inhibiting their replication and transcription processes. It can also interact with enzymes and proteins, disrupting their normal functions and leading to cell death or inhibition of cell growth . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

相似化合物的比较

Structural Modifications and Key Features

The primary structural variations among quinoline-3-carboxamide derivatives lie in the substituents on the carboxamide nitrogen and modifications to the quinoline core. Below is a comparative analysis of eight analogs (Table 1), highlighting molecular formulas, weights, and substituents.

Table 1: Structural and Molecular Comparison of Quinoline-3-Carboxamide Derivatives

*Calculated based on structure due to lack of explicit data in evidence.

Functional Group Impact on Properties

Pyridine vs. In contrast, the triazolopyridine substituent () introduces a fused heterocyclic system, enhancing π-π stacking interactions but increasing molecular weight.

Fluorination and Bioactivity :

- Compound 35 () includes fluorine atoms and a morpholine group, contributing to its reported multi-stage antimicrobial activity. Fluorine’s electronegativity may enhance target binding, while morpholine improves solubility.

Steric and Electronic Effects :

生物活性

8-Chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide is a compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- DNA and RNA Interaction : The compound can bind to nucleic acids, inhibiting their replication and transcription processes. This property is crucial for its potential as an antiviral agent.

- Enzyme Inhibition : It can disrupt the function of specific enzymes and proteins, leading to cell death or inhibition of cell growth. This mechanism underlies its anticancer properties.

Pharmacological Applications

The compound has been investigated for several pharmacological applications:

- Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.

- Antiviral Activity : Its ability to inhibit viral replication has been explored, particularly in the context of emerging viral infections.

- Anticancer Properties : Research indicates that it can induce apoptosis in cancer cells, highlighting its potential as an anticancer therapeutic.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its therapeutic versatility.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

- A review highlighted that derivatives of 8-hydroxyquinoline exhibit a wide range of biological activities, including anticancer and antiviral effects. The presence of electron-withdrawing groups enhances these activities by increasing lipophilicity and bioavailability .

- In a comparative study involving various derivatives, it was found that modifications to the structure significantly influenced both antimicrobial and antiviral activities. For instance, compounds with increased electron-withdrawing properties showed enhanced activity against viral strains while maintaining low cytotoxicity .

Data Table: Biological Activities of this compound

常见问题

Q. Example Protocol :

React 8-chloro-4-hydroxyquinoline-3-carboxylic acid with SOCl₂ to form the acid chloride.

Add pyridin-2-ylmethylamine under inert conditions (N₂) at 0–5°C.

Stir for 12 hours, extract with ethyl acetate, and purify via silica gel chromatography .

What spectroscopic and analytical methods are used to characterize this compound?

Q. Basic

- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and hydroxyl (O–H, ~3200–3500 cm⁻¹) groups .

- NMR :

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ = 358.08 g/mol) .

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

How can crystallographic data resolve structural ambiguities in quinoline derivatives?

Advanced

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL () is critical for:

- Bond geometry : Validating bond lengths/angles (e.g., quinoline ring planarity; deviations <0.02 Å) .

- Intermolecular interactions : Identifying π-π stacking (centroid distances ~3.6 Å) and hydrogen bonding (C–H⋯O/N) stabilizing crystal packing .

- Chirality : Assigning absolute configurations for stereoisomers via Flack parameters .

Example : A 2-chloro-8-methylquinoline derivative showed dihedral angles of 4.99° between quinoline and pyrimidine rings, confirming non-coplanarity .

How to design experiments to evaluate antiproliferative activity?

Q. Advanced

- Cell lines : Use cancer models (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays (48–72 hr exposure) .

- Apoptosis markers : Measure caspase-3/9 activation and PARP cleavage via Western blot .

- Controls : Include cisplatin or doxorubicin as positive controls and solvent-only negative controls .

- Dose-response : Test 0.1–100 μM concentrations in triplicate to generate sigmoidal curves .

Data Interpretation : Compare IC₅₀ values with structural analogs (e.g., trifluoromethyl substitution may enhance activity by 2–3 fold) .

How to address contradictory data in biological assays?

Q. Advanced

- Cross-validation : Replicate assays across independent labs or orthogonal methods (e.g., ATP-luminescence vs. MTT) .

- Dose-response consistency : Ensure linearity (R² >0.95) across multiple runs.

- Structural analogs : Compare with derivatives (e.g., 4-amino-2-methyl-8-trifluoromethylquinoline) to identify substituent-specific effects .

- Theoretical frameworks : Link results to mechanisms (e.g., intercalation vs. enzyme inhibition) using molecular docking .

What strategies enhance structure-activity relationship (SAR) studies?

Q. Advanced

- Substituent variation : Modify the pyridylmethyl group (e.g., pyrimidine or thiazole replacements) to probe steric/electronic effects .

- Bioisosteres : Replace chloro with fluorine or trifluoromethyl to improve metabolic stability .

- 3D-QSAR : Use CoMFA/CoMSIA models to correlate spatial descriptors (e.g., logP, polar surface area) with activity .

Example : Trifluoromethyl at position 6 increased lipophilicity (logP +0.5) and antiproliferative potency .

How to optimize reaction conditions for high yield and purity?

Q. Methodological

- Temperature control : Reflux in DMF or THF (70–80°C) for amide coupling .

- Catalysts : Use Pd(OAc)₂ for Suzuki-Miyaura cross-couplings (yields >75%) .

- Monitoring : TLC (hexane:EtOAc 3:1) or inline FTIR for real-time reaction tracking .

- Workup : Acid-base extraction (pH 5–6) to remove unreacted amine .

What computational approaches predict binding modes?

Q. Advanced

- Molecular docking (AutoDock Vina) : Dock into DNA topoisomerase II (PDB: 1ZXM) to identify key interactions (e.g., H-bonding with Asp543) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .

- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors at positions 3 and 4) .

How to assess purity and stability under storage?

Q. Basic

- HPLC : Purity >98% with a single peak (retention time 8.2 min, C18 column) .

- Stability studies : Store at –20°C in amber vials; monitor degradation via NMR (monthly) .

- Mass balance : Combine LC-MS and ¹H NMR to detect hydrolytic byproducts (e.g., free carboxylic acid) .

What are the challenges in crystallographic refinement using SHELXL?

Q. Advanced

- Disorder modeling : Resolve overlapping atoms (e.g., flexible pyridylmethyl groups) via PART instructions .

- Twinned data : Use TWIN/BASF commands for non-merohedral twinning (R-factor <5%) .

- Weak diffraction : Optimize crystal growth (e.g., slow evaporation from chloroform/ethanol) to improve resolution (<0.8 Å) .

Example : A 2-chloro-8-methylquinoline derivative required 20% isotropic displacement parameter (Uiso) constraints for methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。